molecular formula C14H14N4O3 B5682559 8-(4-methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione CAS No. 61080-30-6

8-(4-methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione

Cat. No. B5682559
CAS RN: 61080-30-6
M. Wt: 286.29 g/mol
InChI Key: PDJYKSNZNLMGIP-UHFFFAOYSA-N
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Description

The compound “8-(4-methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione” is a purine derivative. Purines are biologically significant molecules found in many organisms. They are part of DNA, RNA, and ATP (adenosine triphosphate), which is the main energy source for cells .


Molecular Structure Analysis

The molecular structure of this compound would likely include a purine core (a two-ring structure composed of one six-membered ring fused to a five-membered ring) with various functional groups attached, including a 4-methoxyphenyl group .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, purine derivatives generally undergo reactions typical of their functional groups. For example, the methoxy group might undergo demethylation under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a methoxy group might increase its solubility in certain solvents .

Scientific Research Applications

8−(4−methoxyphenyl)−1,9−dimethyl−3H−purine−2,6−dione8-(4-methoxyphenyl)-1,9-dimethyl-3H-purine-2,6-dione8−(4−methoxyphenyl)−1,9−dimethyl−3H−purine−2,6−dione

and

8−(4−methoxyphenyl)−1,9−dimethyl−3,9−dihydro−1H−purine−2,6−dione8-(4-methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione8−(4−methoxyphenyl)−1,9−dimethyl−3,9−dihydro−1H−purine−2,6−dione

. Each application is detailed in its own section for clarity.

Catalysis in Organic Synthesis

The compound has potential applications in catalysis for organic synthesis. Its structure suggests it could be used in the Michael addition of N-heterocycles to chalcones, a key step in the synthesis of various bioactive compounds. This type of catalysis is crucial for developing sustainable synthetic protocols that are more environmentally friendly .

Development of Bioactive Molecules

Due to the presence of a purine backbone, “BAS 00444334” could play a role in the development of new bioactive molecules. Purine derivatives are often found in drugs and have a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects .

Pharmacological Research

The structural features of “Oprea1_404821” make it a candidate for pharmacological research, particularly in the design of new therapeutic agents. Its methoxyphenyl group could potentially interact with various biological targets, leading to the discovery of novel medications .

Material Science Applications

The compound’s molecular structure indicates potential applications in material science, especially in the creation of novel organic materials with specific electronic or photonic properties. These materials could be used in the development of new sensors or transistors .

Environmental Impact Studies

Research into the environmental impact of “BAS 00444334” is essential, particularly concerning its biodegradability and potential toxicity to aquatic life. Understanding these aspects is crucial for assessing the compound’s safety profile and environmental footprint .

Analgesic Properties Exploration

There is a possibility that “8-(4-methoxyphenyl)-1,9-dimethyl-3H-purine-2,6-dione” could exhibit analgesic properties. Studies on similar structures have shown that certain purine derivatives can act as pain relievers, which warrants further investigation into this compound’s analgesic potential .

Antibacterial and Antifungal Applications

The chemical structure of “8-(4-methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione” suggests it could be synthesized into compounds with antibacterial and antifungal properties. This application is particularly relevant in the search for new treatments against resistant strains of bacteria and fungi .

Advanced Drug Delivery Systems

Lastly, the compound’s molecular framework could be utilized in the development of advanced drug delivery systems. Its ability to bind with other molecules may be exploited to create targeted delivery mechanisms, enhancing the efficacy and reducing the side effects of various drugs .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, some purine derivatives act as inhibitors of certain enzymes .

Safety and Hazards

As with any chemical compound, handling “8-(4-methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. For example, if it shows promising activity as a drug, further studies could focus on optimizing its structure for better efficacy and safety .

properties

IUPAC Name

8-(4-methoxyphenyl)-1,9-dimethyl-3H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-17-11(8-4-6-9(21-3)7-5-8)15-10-12(17)16-14(20)18(2)13(10)19/h4-7H,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJYKSNZNLMGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2)C)N=C1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353486
Record name BAS 00444334
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione

CAS RN

61080-30-6
Record name BAS 00444334
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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